molecular formula C10H13ClO B13181041 (1S)-2-chloro-1-(4-ethylphenyl)ethanol

(1S)-2-chloro-1-(4-ethylphenyl)ethanol

Cat. No.: B13181041
M. Wt: 184.66 g/mol
InChI Key: JHWPYELOOGZUDV-SNVBAGLBSA-N
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Description

(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a chiral center at the first carbon atom, making it optically active. The compound is characterized by the presence of a chlorine atom and an ethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (4-ethylphenyl)-2-chloroacetone, using chiral catalysts or reagents. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral ligand to induce enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques like chiral chromatography are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.

Major Products

    Oxidation: (4-ethylphenyl)-2-chloroacetone or (4-ethylphenyl)-2-chloroacetic acid.

    Reduction: (1S)-1-(4-ethylphenyl)ethanol.

    Substitution: (1S)-2-hydroxy-1-(4-ethylphenyl)ethan-1-ol or (1S)-2-amino-1-(4-ethylphenyl)ethan-1-ol.

Scientific Research Applications

(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The presence of the chlorine atom and the ethyl group can influence the compound’s reactivity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol
  • (1S)-2-chloro-1-(4-propylphenyl)ethan-1-ol
  • (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol

Uniqueness

(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(1S)-2-chloro-1-(4-ethylphenyl)ethanol

InChI

InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1

InChI Key

JHWPYELOOGZUDV-SNVBAGLBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](CCl)O

Canonical SMILES

CCC1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

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